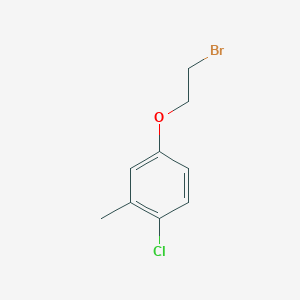

4-(2-Bromoethoxy)-1-chloro-2-methylbenzene

Description

Contextualization within Halogenated Aromatic Ethers Research

Halogenated aromatic ethers are a class of organic compounds characterized by a benzene (B151609) ring substituted with both a halogen atom and an ether functional group. wikipedia.org This combination of functional groups imparts unique chemical properties that make them valuable in various scientific and industrial applications, including in the development of pharmaceuticals and materials. wikipedia.org The presence of halogens can influence the electronic properties of the aromatic ring and provide reactive sites for further chemical transformations. libretexts.org

The study of halogenated aromatic ethers is a significant area of research due to their utility as intermediates in the synthesis of more complex molecules. wikipedia.org These compounds are often employed in cross-coupling reactions and nucleophilic substitution reactions to build molecular complexity. The specific positioning of the halogen and ether groups on the aromatic ring, as seen in 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene, allows for regioselective reactions, which are crucial in the precise construction of target molecules.

Significance as a Versatile Synthetic Intermediate in Modern Organic Chemistry

The primary significance of this compound in modern organic chemistry lies in its role as a key intermediate in the synthesis of pharmaceutically active ingredients. Notably, it is implicated as a precursor in the manufacturing process of a key intermediate for Dapagliflozin, a medication used in the treatment of type 2 diabetes. google.comgoogle.com

The structure of this compound, featuring a bromoethoxy group, a chlorine atom, and a methyl group attached to a benzene ring, provides multiple reactive sites. The bromoethoxy group is particularly important as the bromine atom can act as a leaving group in nucleophilic substitution reactions, allowing for the facile introduction of other functional groups.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 6440-89-7 | google.com |

| Molecular Formula | C9H10BrClO | google.com |

| Molecular Weight | 249.53 g/mol | google.com |

| XLogP3 | 4.2 | google.com |

| Hydrogen Bond Acceptor Count | 1 | google.com |

| Rotatable Bond Count | 3 | google.com |

| Exact Mass | 247.96036 g/mol | google.com |

| Monoisotopic Mass | 247.96036 g/mol | google.com |

| Topological Polar Surface Area | 9.2 Ų | google.com |

| Heavy Atom Count | 12 | google.com |

| Complexity | 132 | google.com |

Current Research Landscape and Identified Knowledge Gaps Pertaining to the Compound

The current research landscape for this compound appears to be narrowly focused on its application as a precursor in the synthesis of the aforementioned Dapagliflozin intermediate. A review of available scientific literature and patent documents reveals a significant number of references to the synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, which strongly implies the use of this compound as a starting material. google.comgoogle.com

However, this focused application also highlights several knowledge gaps:

Limited Publicly Available Synthesis Data: While its use as an intermediate is evident, detailed and optimized synthetic procedures for this compound itself are not widely reported in peer-reviewed academic journals. This information is more likely to be found in proprietary industrial processes.

Unexplored Synthetic Potential: Beyond its role in the synthesis of the Dapagliflozin intermediate, there is a lack of published research exploring the broader synthetic utility of this compound. Its unique substitution pattern could potentially be leveraged for the synthesis of other novel compounds with interesting biological or material properties.

Scarcity of Spectroscopic and Toxicological Data: Comprehensive spectroscopic data (such as detailed NMR, IR, and mass spectrometry analyses) and thorough toxicological profiles for this compound are not readily available in the public domain. Such data would be crucial for its broader adoption in academic and industrial research.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-bromoethoxy)-1-chloro-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClO/c1-7-6-8(12-5-4-10)2-3-9(7)11/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTMOHEJWUQAGMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCCBr)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 4 2 Bromoethoxy 1 Chloro 2 Methylbenzene

Precursor Identification and Elaboration for Target Synthesis

The logical and most common retrosynthetic analysis of 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene identifies two primary precursors: 4-chloro-2-methylphenol and a C2-bromo-ethereal synthon, typically derived from 1,2-dibromoethane . The synthesis, therefore, proceeds in two main stages: the selective halogenation of 2-methylphenol (o-cresol) to produce the chlorinated intermediate, followed by the attachment of the bromoethoxy group via ether synthesis.

Stereoselective and Regioselective Halogenation Approaches in Aryl and Alkyl Systems

The critical step in synthesizing the precursor 4-chloro-2-methylphenol is the regioselective chlorination of 2-methylphenol. The hydroxyl and methyl groups on the benzene (B151609) ring are both ortho-, para-directing activators in electrophilic aromatic substitution. This can lead to a mixture of chlorinated isomers. Therefore, achieving high regioselectivity for the desired para-chlorinated product is essential.

Traditional chlorination of phenols often yields mixtures of isomers with low selectivity. cardiff.ac.uk Modern methods utilize specific reagent and catalyst systems to enhance the formation of the para-isomer. A highly effective method involves the use of sulfuryl chloride (SO₂Cl₂) as the chlorinating agent in the presence of a Lewis acid and a sulfur-containing catalyst. cardiff.ac.ukcardiff.ac.uk The hydroxyl group of 2-methylphenol directs the incoming electrophile to the positions ortho and para to it. The para-position is sterically less hindered, and its selection is enhanced by specific catalytic systems.

Research has shown that combining sulfuryl chloride with a Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), and a poly(alkylene sulfide) catalyst can lead to high yields and excellent para/ortho selectivity ratios for the chlorination of cresols. tandfonline.comresearchgate.net The sulfur-containing catalyst is believed to form a complex with the chlorinating agent, which, due to its steric bulk, preferentially attacks the less hindered para position of the phenol. cardiff.ac.uk For instance, studies on o-cresol have demonstrated that this catalytic system can produce 4-chloro-2-methylphenol (4-chloro-o-cresol) in high yields. cardiff.ac.uk

| Lewis Acid | Sulfur Co-catalyst | Solvent | Yield of 4-chloro-o-cresol (%) | para/ortho Ratio | Reference |

|---|---|---|---|---|---|

| AlCl₃ | Diphenyl sulfide | - | Good | ~20 | cardiff.ac.uk |

| AlCl₃ / FeCl₃ | Poly(alkylene sulfide)s (short spacers) | Dichloromethane or Solvent-free | ca. 97% | High | cardiff.ac.uktandfonline.com |

| - | Merrifield resin (multi-step) | Dichloromethane | - | 50 | cardiff.ac.ukresearchgate.net |

Optimized Etherification Reactions for the Bromoethoxy Moiety Formation

Once 4-chloro-2-methylphenol is obtained, the bromoethoxy group is introduced via the Williamson ether synthesis. masterorganicchemistry.com This reaction is a classic and versatile method for forming ethers and proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. jk-sci.com

The process involves two key steps:

Deprotonation of the Phenol : The phenolic hydroxyl group is acidic and is deprotonated by a suitable base to form a nucleophilic phenoxide anion.

Nucleophilic Attack : The resulting 4-chloro-2-methylphenoxide then acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent.

For the synthesis of this compound, 1,2-dibromoethane is used as the alkylating agent. The phenoxide attacks one of the carbon atoms, displacing a bromide ion as the leaving group. Using a molar excess of 1,2-dibromoethane helps to minimize the formation of a diether byproduct where the phenoxide reacts at both ends of the dibromoethane.

Optimization of this reaction involves the careful selection of the base and solvent. Strong bases are typically required to fully deprotonate the phenol. The choice of solvent is also critical; polar aprotic solvents are often preferred as they can solvate the cation of the base without solvating the nucleophilic anion, thus increasing its reactivity. jk-sci.com

| Base | Solvent | Typical Conditions | Reference |

|---|---|---|---|

| Sodium hydride (NaH) | Tetrahydrofuran (THF), Dimethylformamide (DMF) | 0°C to room temperature | organic-synthesis.com |

| Potassium carbonate (K₂CO₃) | Acetonitrile, Acetone | Room temperature to reflux | organic-synthesis.com |

| Cesium carbonate (Cs₂CO₃) | Acetonitrile | Room temperature | organic-synthesis.com |

| Sodium hydroxide (NaOH) / Potassium hydroxide (KOH) | Dimethyl sulfoxide (DMSO) | Room temperature | jk-sci.com |

Investigation of Reaction Pathways and Mechanistic Intermediates

Mechanism of Regioselective Chlorination: The chlorination of 2-methylphenol is an electrophilic aromatic substitution reaction. The mechanism proceeds as follows:

Generation of the Electrophile : The Lewis acid (e.g., AlCl₃) interacts with sulfuryl chloride (SO₂Cl₂), polarizing the S-Cl bond and generating a highly electrophilic species, often represented as a complex [SO₂Cl]⁺[AlCl₄]⁻ or a related entity.

Formation of the Sigma Complex (Arenium Ion) : The π-electron system of the activated 2-methylphenol ring attacks the electrophile. This attack occurs preferentially at the electron-rich ortho and para positions. The attack at the para position leads to a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation and Aromatization : A weak base, such as the [AlCl₄]⁻ anion or a solvent molecule, removes the proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and yielding the final product, 4-chloro-2-methylphenol.

Mechanism of Etherification: The Williamson ether synthesis follows an Sₙ2 mechanism:

Acid-Base Reaction : The base removes the acidic proton from the hydroxyl group of 4-chloro-2-methylphenol, forming the 4-chloro-2-methylphenoxide ion.

Nucleophilic Substitution : The phenoxide ion, a potent nucleophile, undergoes a backside attack on one of the carbon atoms of 1,2-dibromoethane. In a single, concerted step, the C-O bond forms as the C-Br bond breaks, with the bromide ion acting as the leaving group. This step results in the formation of the ether linkage and the final product, this compound. The reaction is most efficient with primary alkyl halides like 1,2-dibromoethane, as steric hindrance is minimal, and competing elimination reactions are avoided. masterorganicchemistry.comlibretexts.org

Advanced Catalytic Systems and Their Impact on Synthetic Efficiency

The efficiency and selectivity of the synthesis of this compound can be significantly influenced by the choice of catalytic systems, particularly in the aromatic chlorination step.

Lewis Acid Catalysis in Aromatic System Modifications

Lewis acids are fundamental to the success of the regioselective chlorination of 2-methylphenol. masterorganicchemistry.com In their absence, the reaction of an activated ring with a mild chlorinating agent like SO₂Cl₂ would be slow and unselective. The primary role of the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is to increase the electrophilicity of the chlorinating agent. chemistrysteps.com

By coordinating to an atom on the chlorinating agent, the Lewis acid withdraws electron density, creating a stronger electrophile that can be more readily attacked by the aromatic ring. masterorganicchemistry.com This activation allows the reaction to proceed under milder conditions and with greater control.

Furthermore, recent developments have shown that the efficacy of Lewis acids can be dramatically improved by using them in conjunction with co-catalysts. As mentioned, sulfur-containing compounds like poly(alkylene sulfide)s act as highly effective co-catalysts for directing para-chlorination. cardiff.ac.uk This dual catalytic system, combining a Lewis acid activator with a regioselectivity-directing co-catalyst, represents an advanced approach to improving synthetic efficiency by maximizing the yield of the desired 4-chloro-2-methylphenol precursor while minimizing the formation of unwanted isomers. researchgate.net

Transition Metal Catalysis for Directed Functionalization

While the established route to this compound relies on classical electrophilic substitution and nucleophilic substitution, advanced synthetic strategies involving transition metal catalysis offer potential alternative pathways. Transition metals are widely used for the formation of C-C and C-heteroatom bonds. nih.govmdpi.com

For the synthesis of the 4-chloro-2-methylphenol precursor, transition-metal-catalyzed C-H activation could be a potential future direction. rsc.org These methods allow for the direct functionalization of a C-H bond on an aromatic ring, often with high regioselectivity controlled by a directing group. nih.gov For instance, a hypothetical route could involve a directing group on the 2-methylphenol that guides a transition metal catalyst (e.g., palladium, rhodium, or ruthenium) to selectively activate the C-H bond at the para position for subsequent chlorination. rsc.orgrsc.org Although not the standard method for this particular molecule, such strategies represent the forefront of synthetic chemistry, aiming to reduce the number of synthetic steps and improve atom economy. rsc.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of the synthesis of this compound is highly dependent on the careful control of various reaction parameters. The foundational reaction involves the nucleophilic substitution (SN2) of a halide by the phenoxide derived from 4-chloro-3-methylphenol. Key areas of optimization include the choice of solvent, reaction temperature, and control of the reaction atmosphere.

Solvent System Evaluation and Reaction Temperature Control

The selection of an appropriate solvent is crucial in the Williamson ether synthesis as it influences the solubility of the reactants, the nucleophilicity of the phenoxide, and the rate of the reaction. Polar aprotic solvents are particularly effective for this synthesis. wikipedia.org

Solvent System Evaluation:

Polar Aprotic Solvents: Solvents such as N,N-dimethylformamide (DMF) and acetonitrile are commonly used. wikipedia.org They effectively solvate the cation of the phenoxide salt, leaving the oxygen anion more available and nucleophilic, thereby accelerating the desired SN2 reaction.

Ethers: Tetrahydrofuran (THF) can also be used, often when strong bases like sodium hydride (NaH) are employed to generate the alkoxide in situ. masterorganicchemistry.com

Protic Solvents: Protic solvents, such as alcohols, tend to slow the reaction rate by forming hydrogen bonds with the nucleophile, reducing its reactivity. wikipedia.org

Reaction Temperature Control: Temperature plays a significant role in reaction kinetics and selectivity. A typical Williamson reaction is conducted at temperatures ranging from 50 to 100 °C. wikipedia.org

Increased Temperature: Higher temperatures generally increase the reaction rate. In some industrial applications, temperatures above 300 °C have been used with weaker alkylating agents to create more efficient processes. acs.org

Side Reactions: However, elevated temperatures can also promote competing side reactions, such as the elimination of the alkylating agent, which is a common issue. wikipedia.org For the synthesis of this compound from 4-chloro-3-methylphenol and 1,2-dibromoethane, high temperatures could favor the elimination of HBr from the electrophile. Therefore, precise temperature control is essential to maximize the yield of the desired ether product while minimizing byproducts.

The following table illustrates a hypothetical optimization study for the synthesis, showing how solvent and temperature can affect product yield.

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Acetonitrile | K₂CO₃ | 80 | 6 | 91 |

| 2 | DMF | K₂CO₃ | 80 | 6 | 94 |

| 3 | THF | NaH | 65 | 8 | 88 |

| 4 | DMF | K₂CO₃ | 60 | 12 | 85 |

| 5 | DMF | K₂CO₃ | 100 | 4 | 92 (with minor impurities) |

This table is for illustrative purposes and represents typical outcomes in an optimization study for a Williamson ether synthesis.

Pressure Effects and Atmospheric Control in Synthetic Operations

For most liquid-phase Williamson ether syntheses conducted at moderate temperatures, the effect of external pressure on the reaction rate is minimal. However, atmospheric control is a critical parameter for ensuring the integrity of the reactants and preventing unwanted side reactions.

Atmospheric Control: The phenoxide intermediate, being a strong base, can be sensitive to atmospheric components.

Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, is standard practice. This prevents the potential oxidation of the phenoxide and excludes moisture, which could protonate the phenoxide, rendering it non-nucleophilic, or react with strong bases like sodium hydride.

Pressure Control:

Sealed Reactions: Reactions are often run in sealed vessels to prevent the loss of volatile solvents, especially when heated above their boiling points. Applying backpressure is a common technique in flow chemistry to superheat solvents, which can significantly accelerate reaction rates. flinders.edu.au

Safety: When using reactive hydrides like NaH for deprotonation, the system must be able to safely vent the hydrogen gas that is produced as a byproduct. masterorganicchemistry.com

Development of Novel and Scalable Synthesis Approaches

To meet industrial demands, traditional batch syntheses are often redeveloped into more streamlined and efficient processes. For this compound, this involves exploring one-pot reactions and continuous flow technologies to enhance throughput, safety, and scalability.

One-Pot Multicomponent Reactions for Streamlined Production

The standard Williamson ether synthesis is often performed as a "one-pot" reaction, which is inherently more efficient than a multi-step process requiring the isolation of intermediates. In the context of synthesizing this compound, a streamlined one-pot approach would involve:

Deprotonation: The starting material, 4-chloro-3-methylphenol, is dissolved in a suitable solvent (e.g., DMF).

Base Addition: A base, such as potassium carbonate or sodium hydride, is added to the same vessel to generate the potassium or sodium phenoxide in situ. chemistrytalk.org

Alkylation: After a short period to ensure complete deprotonation, the alkylating agent, 1,2-dibromoethane, is added directly to the mixture.

Reaction and Workup: The reaction is heated for a specified time until completion, followed by a single workup and purification procedure.

Exploration of Continuous Flow Reactor Technologies for Industrial Relevance

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat transfer, precise control over reaction parameters, improved safety, and easier scalability. amt.ukmt.com Applying this technology to the synthesis of this compound could offer substantial benefits.

A hypothetical continuous flow setup would involve:

Reagent Streams: Two separate streams would be prepared: one containing 4-chloro-3-methylphenol and a base in a solvent, and the other containing 1,2-dibromoethane in the same solvent.

Mixing and Reaction: These streams are continuously pumped and combined at a T-mixer before entering a heated tubular or coil reactor. syrris.com The superior heat transfer of the flow reactor allows for rapid heating to the optimal temperature and precise control, minimizing side reactions. mt.com

Residence Time: The reaction time (residence time) is precisely controlled by the reactor volume and the flow rate of the pumps. syrris.com

Continuous Output: The product stream exits the reactor continuously and can be collected or directed into subsequent in-line purification or workup modules. chemdistgroup.com

This approach allows for the safe handling of reactions at higher temperatures and pressures, potentially leading to significantly faster reaction times and higher throughput compared to batch methods. flinders.edu.au

| Parameter | Batch Synthesis (Illustrative) | Continuous Flow Synthesis (Projected) |

| Reaction Time | 1-8 hours wikipedia.org | < 30 minutes |

| Temperature Control | Moderate (potential for hotspots) | Excellent (high surface-area-to-volume ratio) |

| Scalability | Complex (requires larger vessels) | Straightforward (by running longer or in parallel) amt.uk |

| Safety | Higher risk with large volumes of reagents | Inherently safer (small reaction volume at any time) mt.com |

| Productivity | Lower throughput | High throughput, suitable for industrial scale |

This table presents a hypothetical comparison based on the general advantages of continuous flow technology over batch processing.

Derivatization Strategies for 4 2 Bromoethoxy 1 Chloro 2 Methylbenzene

Synthesis of Analogues for Elucidating Structure-Reactivity Relationships

The synthesis of analogues of "4-(2-Bromoethoxy)-1-chloro-2-methylbenzene" is crucial for understanding how structural modifications influence the compound's chemical and physical properties. Key derivatization strategies focus on the reactive bromoethoxy moiety, primarily through nucleophilic substitution and ether cleavage reactions.

Another significant derivatization pathway is the cleavage of the ether linkage. Treatment with strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), can break the C-O bond, yielding the corresponding phenol, 4-chloro-3-methylphenol, and a 1,2-dihaloethane. This reaction opens up further possibilities for derivatization at the newly formed phenolic hydroxyl group.

| Reactant | Reagent | Reaction Type | Product | Potential Application |

|---|---|---|---|---|

| This compound | NaN3 | Nucleophilic Substitution | 4-(2-Azidoethoxy)-1-chloro-2-methylbenzene | Precursor for click chemistry |

| This compound | KCN | Nucleophilic Substitution | 3-(4-Chloro-2-methylphenoxy)propanenitrile | Intermediate for carboxylic acid synthesis |

| This compound | (CH3)2NH | Nucleophilic Substitution | N,N-Dimethyl-2-(4-chloro-2-methylphenoxy)ethanamine | Study of basicity and coordination chemistry |

| This compound | Excess HBr | Ether Cleavage | 4-Chloro-3-methylphenol and 1,2-Dibromoethane | Access to phenolic derivatives |

Preparation of Sophisticated Building Blocks for Complex Organic Architectures

"this compound" can be transformed into more complex molecules, serving as a foundational building block in organic synthesis. Derivatization can be targeted at the aromatic ring and the methyl substituent to introduce new functionalities and extend the molecular framework.

Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene (B151609) ring. Given the directing effects of the existing chloro (ortho-, para-directing but deactivating), methyl (ortho-, para-directing and activating), and alkoxy (ortho-, para-directing and activating) groups, the regioselectivity of these reactions can be predicted. For example, nitration or halogenation would likely occur at the positions ortho or para to the activating groups.

Furthermore, the chloro substituent on the aromatic ring can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions. These powerful carbon-carbon and carbon-heteroatom bond-forming reactions enable the connection of the aromatic core to other molecular fragments, leading to the construction of intricate organic structures.

The benzylic protons of the methyl group are susceptible to radical halogenation, for instance, using N-bromosuccinimide (NBS) under UV irradiation. This introduces a reactive handle on the side chain, which can be further functionalized, for example, through nucleophilic substitution to introduce hydroxyl, amino, or other groups.

| Reaction Type | Reagents | Target Site | Product Type | Synthetic Utility |

|---|---|---|---|---|

| Nitration | HNO3, H2SO4 | Aromatic Ring | Nitro-substituted derivative | Precursor for anilines |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aromatic C-Cl bond | Biaryl compound | Construction of extended π-systems |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Aromatic C-Cl bond | Alkynyl-substituted arene | Synthesis of rigid molecular scaffolds |

| Side-chain Bromination | N-Bromosuccinimide (NBS), light | Methyl Group | Benzylic bromide | Intermediate for further functionalization |

Functionalization for Advanced Polymer and Material Precursors

The derivatization of "this compound" is a key step in the synthesis of monomers for advanced polymers and materials. The bromoethoxy group is a particularly useful handle for introducing polymerizable functionalities.

Through nucleophilic substitution, the terminal bromine can be replaced with groups capable of undergoing polymerization. For example, reaction with potassium acrylate or methacrylate would yield the corresponding acrylate or methacrylate monomer. These monomers can then be polymerized via free-radical polymerization to produce polymers with tailored properties, such as specific refractive indices or thermal stabilities, conferred by the substituted aromatic core.

Alternatively, elimination reactions can be employed to generate a vinyl ether functionality. Treatment with a strong base, such as potassium tert-butoxide, can induce dehydrobromination to form 1-chloro-4-(ethenyloxy)-2-methylbenzene. Vinyl ethers are valuable monomers for cationic polymerization, leading to the formation of poly(vinyl ether)s, which have applications in coatings, adhesives, and photoresists.

| Polymerizable Group | Derivatization Reagent | Polymerization Method | Resulting Polymer Class |

|---|---|---|---|

| Acrylate | Potassium acrylate | Free-radical polymerization | Polyacrylate |

| Methacrylate | Potassium methacrylate | Free-radical polymerization | Polymethacrylate |

| Vinyl ether | Potassium tert-butoxide | Cationic polymerization | Poly(vinyl ether) |

Targeted Derivatization for Analytical Standards and Probes

"this compound" can be chemically modified to create analytical standards and molecular probes for various detection and imaging applications. This involves the introduction of specific reporter groups or functionalities that enable detection by techniques such as fluorescence spectroscopy or mass spectrometry.

The bromoethoxy group serves as a convenient attachment point for fluorescent dyes. Nucleophilic substitution with an amino-functionalized fluorophore, such as a derivative of coumarin or fluorescein, would covalently link the signaling unit to the aromatic scaffold. Such fluorescently-labeled analogues can be used as probes to study molecular interactions or as standards in analytical assays.

For mass spectrometry-based applications, the molecule can be derivatized to enhance its ionization efficiency or to introduce a unique mass tag. For instance, reaction with a quaternary ammonium salt-containing nucleophile would introduce a permanent positive charge, improving detection in electrospray ionization mass spectrometry (ESI-MS).

Furthermore, the introduction of reactive groups through derivatization can allow for the conjugation of this molecule to biomolecules or surfaces, creating customized analytical tools. For example, converting the bromoethoxy group to a thiol or an alkyne would enable its attachment to proteins or other substrates via thiol-ene or click chemistry, respectively.

| Derivatization Goal | Example Reagent/Strategy | Resulting Functionality | Analytical Application |

|---|---|---|---|

| Fluorescent Labeling | Amino-functionalized fluorophore | Covalently attached dye | Fluorescence imaging, probe studies |

| Mass Spectrometry Enhancement | Quaternary ammonium nucleophile | Permanent positive charge | Improved ESI-MS detection |

| Bioconjugation Handle | Sodium hydrosulfide (NaSH) | Thiol group | Thiol-maleimide coupling |

| Bioconjugation Handle | Sodium azide followed by reduction | Amino group | Amide bond formation |

Sophisticated Spectroscopic and Structural Characterization of 4 2 Bromoethoxy 1 Chloro 2 Methylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A full analysis of 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene would involve a suite of one-dimensional and two-dimensional NMR experiments.

Proton (¹H) NMR: Chemical Shift Analysis and Coupling Constant Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals would be expected for the aromatic protons, the two methylene (-CH₂-) groups of the bromoethoxy chain, and the methyl (-CH₃) group.

Aromatic Region (approx. 6.8-7.3 ppm): The benzene (B151609) ring has three protons. Their specific chemical shifts and splitting patterns (coupling) are dictated by the electronic effects of the chloro, methyl, and bromoethoxy substituents. One would expect to see a doublet, a doublet of doublets, and a singlet or narrowly split doublet, reflecting their ortho, meta, and para relationships.

Ethoxy Methylene Protons (-O-CH₂-): The methylene group directly attached to the phenolic oxygen is deshielded and would appear as a triplet at approximately 4.2-4.4 ppm. The splitting into a triplet is due to coupling with the adjacent methylene protons.

Bromo Methylene Protons (-CH₂-Br): The methylene group attached to the bromine atom would also be a triplet, shifted further downfield due to the electronegativity of bromine, likely in the range of 3.6-3.8 ppm.

Methyl Protons (-CH₃): The methyl group on the aromatic ring is in a relatively shielded environment and would appear as a singlet at approximately 2.2-2.4 ppm.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| Aromatic H | ~7.25 | d | ~8.5 |

| Aromatic H | ~6.90 | d | ~2.5 |

| Aromatic H | ~6.85 | dd | ~8.5, 2.5 |

| -O-CH₂- | ~4.3 | t | ~6.0 |

| -CH₂-Br | ~3.7 | t | ~6.0 |

| Ar-CH₃ | ~2.3 | s | N/A |

Carbon-13 (¹³C) NMR: Quaternary Carbon Analysis and Chemical Environment Probing

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. This compound has nine carbon atoms, and due to molecular asymmetry, nine distinct signals are expected.

Aromatic Carbons (approx. 115-157 ppm): Six signals would appear in this region. Four of these are quaternary (non-protonated) carbons: the carbon bearing the chloro group (C-Cl), the methyl group (C-CH₃), the ether linkage (C-O), and the carbon ipso to the bromine on the adjacent ring (this is an error in logic, there is only one ring). The carbons directly bonded to electronegative atoms like oxygen and chlorine will be shifted further downfield. libretexts.org

Methylene Carbon (-O-CH₂-): The carbon atom bonded to the oxygen of the ether would be found in the 50-80 ppm range, characteristic of carbons in ethers. libretexts.org

Methylene Carbon (-CH₂-Br): This carbon, attached to the bromine, would be expected in the 25-50 ppm range.

Methyl Carbon (Ar-CH₃): The methyl carbon signal would appear upfield, typically between 15-25 ppm.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-O (Aromatic) | ~156 |

| C-Cl (Aromatic) | ~132 |

| C-CH₃ (Aromatic) | ~130 |

| CH (Aromatic) | ~130 |

| CH (Aromatic) | ~116 |

| CH (Aromatic) | ~115 |

| -O-CH₂- | ~68 |

| -CH₂-Br | ~29 |

| Ar-CH₃ | ~16 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. Key correlations would be observed between the two methylene groups of the bromoethoxy chain and among the coupled protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would definitively link the proton signals for the methyl and methylene groups and the aromatic CHs to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying the quaternary carbons by observing correlations from nearby protons. For example, the methyl protons would show a correlation to the aromatic C-CH₃ and the adjacent aromatic CH carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, which helps to confirm the substitution pattern. For instance, a NOESY spectrum would show a correlation between the methyl protons and the ortho-aromatic proton.

Dynamic NMR Studies for Conformational Mobility

Dynamic NMR studies could provide insight into the conformational mobility of the this compound molecule. libretexts.org Specifically, variable temperature NMR experiments could be used to investigate the rotational barrier around the aryl-O and O-CH₂ bonds. At low temperatures, distinct conformations (rotamers) might be "frozen out" on the NMR timescale, leading to the appearance of new sets of signals. By analyzing the coalescence of these signals as the temperature is raised, the energy barriers for rotation can be calculated, providing valuable information about the molecule's flexibility and preferred conformations in solution. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

HRMS is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement.

Electrospray Ionization (ESI) and Electron Impact (EI) Fragmentation Pathway Analysis

Both ESI and EI are common ionization methods used in mass spectrometry. HRMS analysis would confirm the molecular formula C₉H₁₀BrClO by matching the experimental mass to the calculated exact mass (247.96036 Da). A key feature in the mass spectrum would be the isotopic pattern. Due to the natural abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion would appear as a cluster of peaks (at M, M+2, M+4), with a characteristic intensity ratio, confirming the presence of one bromine and one chlorine atom.

The fragmentation pattern provides a fingerprint of the molecule's structure. Under EI, common fragmentation pathways would likely include:

Alpha-cleavage: Loss of a bromine radical (•Br) to form a stable oxonium ion.

Cleavage of the ether bond: Fragmentation could occur on either side of the ether oxygen, leading to ions corresponding to the bromoethoxy fragment or the chloromethylphenyl fragment.

Loss of the entire bromoethoxy chain: Cleavage of the aryl-O bond would generate a chloromethylphenol radical cation.

Benzylic cleavage is not possible , but cleavage of the ethyl chain could occur. A common fragmentation for ethers is the loss of the alkyl chain attached to the oxygen.

| m/z (Mass/Charge Ratio) | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 248/250/252 | [C₉H₁₀BrClO]⁺• | Molecular Ion |

| 169/171 | [C₉H₁₀ClO]⁺ | Loss of •Br |

| 141/143 | [C₇H₆ClO]⁺ | Cleavage of ether and loss of C₂H₄ |

| 107/109 | [C₂H₄Br]⁺ | Cleavage of ether bond |

Isotopic Pattern Analysis for Halogen Content Verification

Mass spectrometry is a powerful tool for confirming the presence of halogen atoms within a molecule due to their distinctive natural isotopic abundances. For this compound, the molecular ion peak cluster in a mass spectrum would provide definitive evidence of both a chlorine and a bromine atom.

Chlorine naturally exists as two stable isotopes: ³⁵Cl and ³⁷Cl. libretexts.org The natural abundance of ³⁵Cl is approximately 75.77%, while ³⁷Cl is about 24.23%. usgs.gov This results in a characteristic M to M+2 peak intensity ratio of roughly 3:1 for any fragment containing a single chlorine atom. libretexts.org

Bromine also has two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in nearly equal amounts (approximately 50.69% for ⁷⁹Br and 49.31% for ⁸¹Br). webelements.comisotopes.gov This leads to a signature M to M+2 peak intensity ratio of almost 1:1 for any bromine-containing fragment. libretexts.orgcsbsju.edu

The presence of both a chlorine and a bromine atom in the parent molecule creates a more complex but highly characteristic isotopic pattern. The molecular ion would appear as a cluster of peaks at M, M+2, and M+4, reflecting the various combinations of the isotopes of both halogens. The relative intensities of these peaks can be predicted from the probabilities of each isotopic combination, providing unambiguous confirmation of the elemental composition.

Table 1: Natural Isotopic Abundances of Chlorine and Bromine

| Isotope | Natural Abundance (%) |

|---|---|

| ³⁵Cl | 75.77 usgs.gov |

| ³⁷Cl | 24.23 usgs.gov |

| ⁷⁹Br | 50.69 webelements.com |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing valuable information about its functional groups. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its ether linkage, aromatic ring, and halogen substituents.

The molecule contains a mixed aryl alkyl ether linkage. Such ethers typically exhibit two distinct, strong C-O stretching absorption bands. spectroscopyonline.compressbooks.pub

Aromatic C-O Stretch: An asymmetric C-O-C stretching vibration associated with the aryl ether portion (Ar-O-CH₂) is expected to appear in the range of 1200-1300 cm⁻¹. spectroscopyonline.comyoutube.com Specifically for aryl alkyl ethers, this band is often observed near 1250 cm⁻¹. youtube.comquimicaorganica.org

Aliphatic C-O Stretch: A symmetric stretching vibration corresponding to the aliphatic ether part (Ar-O-CH₂) is anticipated in the 1010-1050 cm⁻¹ region. spectroscopyonline.com For aryl alkyl ethers like anisole, this symmetric stretch is typically seen near 1040 cm⁻¹. youtube.comquimicaorganica.org

The presence of carbon-halogen bonds also gives rise to characteristic absorptions, although these often appear in the fingerprint region of the spectrum where many other vibrations occur.

C-Cl Stretch: The stretching vibration for a carbon-chlorine bond where the carbon is part of an aromatic ring typically occurs in the 600-800 cm⁻¹ range. rsc.org

C-Br Stretch: The C-Br stretching vibration for an aliphatic carbon is generally found at lower wavenumbers, typically in the 500-650 cm⁻¹ region. tanta.edu.eg

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aryl Alkyl Ether | Asymmetric C-O Stretch | 1200 - 1300 spectroscopyonline.com |

| Aryl Alkyl Ether | Symmetric C-O Stretch | 1010 - 1050 spectroscopyonline.com |

| Aromatic C-Cl | C-Cl Stretch | 600 - 800 rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Assessment

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule, particularly those involving π-electron systems. The UV-Vis spectrum of this compound is dominated by the absorptions of the substituted benzene ring.

Benzene itself exhibits three absorption bands originating from π→π* transitions, often referred to as the E1, E2, and B bands. spcmc.ac.in In substituted benzenes, these bands can shift in wavelength and intensity. up.ac.za The substituents on the benzene ring—chloro, methyl, and bromoethoxy groups—act as auxochromes. An auxochrome is a group that, when attached to a chromophore (in this case, the benzene ring), modifies the wavelength and intensity of the absorption maximum. bbec.ac.inscienceinfo.com

The ether's oxygen atom, with its non-bonding electrons, can extend the conjugation of the aromatic ring through resonance, which typically leads to a bathochromic shift (a shift to longer wavelengths) of the primary absorption bands. slideshare.netbethunecollege.ac.in The chloro and methyl groups also influence the electronic transitions. ijermt.org The cumulative effect of these substituents on the benzene chromophore will determine the final position of the absorption maxima (λmax), which is expected for the B-band to be above the 256 nm observed for unsubstituted benzene. spcmc.ac.in

Single Crystal X-ray Diffraction (SC-XRD) for Definitive Solid-State Structure

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. carleton.edu This technique can provide exact measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state. uwaterloo.capulstec.net While specific experimental data for this compound is not publicly available, the expected structural parameters can be inferred from established data for similar molecular fragments.

Bond Lengths: The carbon-carbon bonds within the benzene ring are expected to have a length intermediate between a typical single and double bond, approximately 1.39 pm, due to electron delocalization. libretexts.org The C-Cl bond attached to the aromatic ring would be shorter than in an aliphatic compound. The C-O ether bonds and the C-Br bond in the ethoxy side chain would exhibit lengths typical for these types of single bonds.

Bond Angles: The internal bond angles of the sp²-hybridized carbons in the benzene ring are expected to be approximately 120°. clevenard.comsydney.edu.au The substitution pattern will cause minor deviations from this ideal hexagonal geometry. The bond angles around the sp³-hybridized carbons and the oxygen atom in the bromoethoxy side chain would be approximately tetrahedral (~109.5°), though the C-O-C angle in ethers is often slightly larger due to steric hindrance.

Table 3: Typical Bond Lengths and Angles Relevant to the Structure

| Bond/Angle | Type | Typical Value |

|---|---|---|

| C-C | Aromatic | ~1.39 pm libretexts.org |

| C-O | Ether | ~1.43 pm |

| C-Cl | Aromatic | ~1.74 pm |

| C-Br | Aliphatic | ~1.94 pm |

| C-C-C | In benzene ring | ~120° sydney.edu.au |

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hydrogen Bonding, π-π Stacking)

A definitive analysis of the intermolecular forces governing the crystal structure of this compound cannot be provided at this time. Such an analysis is contingent upon the availability of detailed crystallographic data, which would allow for the identification and geometric characterization of potential hydrogen bonds, halogen bonds, π-π stacking, and van der Waals interactions. Without experimental data, any discussion of these interactions would be purely speculative.

A hypothetical data table for such interactions would typically include:

| Interaction Type | Donor-Acceptor Atoms | Distance (Å) | Angle (°) |

| Data Not Available | N/A | N/A | N/A |

| Data Not Available | N/A | N/A | N/A |

| Data Not Available | N/A | N/A | N/A |

Interactive Data Table:

Due to the lack of available data, an interactive table cannot be generated.

Conformational Preferences in the Crystalline State

Similarly, a precise description of the conformational preferences of this compound in its crystalline state is not possible. The conformation of the bromoethoxy side chain relative to the substituted benzene ring, including critical torsion angles, is a key feature of its three-dimensional structure. This information can only be accurately determined through experimental methods like single-crystal X-ray diffraction.

Research on analogous molecules suggests that the orientation of the ethoxy bridge and the spatial arrangement of the halogen substituents would be influenced by a delicate balance of steric and electronic effects to achieve a thermodynamically stable crystal lattice. However, without specific data for the title compound, a detailed and accurate description remains unattainable.

Q & A

Q. What are the recommended synthetic routes for 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene, and what key reaction parameters influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or etherification. A common approach is reacting 1-chloro-2-methyl-4-hydroxybenzene with 1,2-dibromoethane in the presence of a base (e.g., NaH) in anhydrous DMF at 60–80°C. Key parameters include:

- Stoichiometric control : Excess 1,2-dibromoethane (1.2–1.5 equiv.) improves yield by minimizing side reactions.

- Temperature : Higher temperatures (>70°C) accelerate reaction but may promote elimination byproducts.

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the hydroxyl group.

Purification often involves column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization in dichloromethane/hexane mixtures .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

Methodological Answer:

- Analytical HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA). Retention times (e.g., ~1.38 minutes under SMD-TFA05 conditions) help confirm identity .

- LCMS : Look for [M+H]+ peaks (e.g., m/z ~771 in related analogs) and isotope patterns consistent with bromine .

- X-ray crystallography : Determine dihedral angles (e.g., 14.9° between substituents in analogs) to confirm spatial arrangement .

- NMR : Key signals include δ 4.3–4.5 ppm (CH2Br triplet) and δ 6.8–7.2 ppm (aromatic protons) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the conformational stability of the bromoethoxy side chain?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-31G(d) level to calculate energy minima for different conformers. Focus on the C-O-C-Br dihedral angle, which stabilizes at ~15° due to reduced steric hindrance .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., dichloromethane) to assess flexibility. The side chain may adopt a gauche conformation in solution to minimize dipole-dipole repulsion .

- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., near Br) to predict reactivity in substitution reactions .

Q. How does the electron-withdrawing chlorine substituent influence the reactivity of the benzene ring in nucleophilic aromatic substitution (NAS)?

Methodological Answer:

- Activation Effects : The chlorine atom at the 1-position deactivates the ring via inductive effects, directing electrophiles to the 3- and 5-positions. However, the methyl group at 2-position provides steric hindrance, limiting substitution.

- Kinetic Studies : Use Hammett σ constants (σ_meta = 0.37 for Cl) to model reaction rates. NAS reactions (e.g., with amines) proceed slower compared to non-chlorinated analogs, requiring harsher conditions (e.g., DMF at 120°C) .

- Competitive Pathways : The bromoethoxy group may undergo elimination (forming vinyl ethers) under strong bases, necessitating pH control (pH 7–8) .

Q. What strategies resolve contradictions in reported reaction yields for bromoethoxy-containing intermediates?

Methodological Answer:

- Controlled Replication : Standardize reaction conditions (e.g., solvent dryness, inert atmosphere) to minimize variability. For example, trace moisture reduces NaH efficiency, leading to lower yields .

- Byproduct Analysis : Use GC-MS to identify side products (e.g., 1-chloro-2-methylbenzene from dehalogenation) and adjust reagent ratios accordingly.

- DoE (Design of Experiments) : Apply factorial design to optimize parameters like temperature, solvent polarity, and catalyst loading. For instance, a 10°C increase in DMF improves yield by 12% but raises elimination byproducts by 8% .

Notes

- Avoid commercial sources (e.g., Kanto Reagents, AldrichCPR) as per guidelines.

- Structural and mechanistic insights are derived from peer-reviewed crystallography and synthetic studies.

- Advanced methodologies emphasize reproducibility and mechanistic rigor, aligning with academic research standards.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.